molecular formula C12H8N4O2 B8725735 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B8725735
M. Wt: 240.22 g/mol
InChI Key: LVOBEKFMKUBUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-12(18)9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8/h1-7H,(H,17,18)

InChI Key

LVOBEKFMKUBUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6.0 g. of ethyl 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, 125 ml. of ethanol and 50 ml. of 1 N sodium hydroxide is heated on a steam bath for 4 hours. The mixture is chilled and filtered to give 5.85 g. of sodium 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, m.p. 360°-363° C. dec. The preceding compound is stirred with 1 N hydrochloric acid and the mixture is filtered to give 5.0 g. of the product of the example, m.p. 286°-287° C. dec. (gas evolution).
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Synthesis routes and methods II

Procedure details

A mixture of 0.10 mole of ethyl 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and 0.50 mole of potassium hydroxide in 50 ml. of ethanol-water (9:1) is heated at reflux temperature for 4 hours. The mixture is brought to pH 7 with concentrated hydrochloric acid, concentrated and filtered to give 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The preceding product in tetrahydrofuran is added dropwise to a solution of 0.2 mole of diborane in tetrahydrofuran chilled in an ice bath. The mixture is stirred for one hour and the bath removed. After standing 16 hours at room temperature the mixture is poured onto ice to give the product of the example.
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